molecular formula C22H25NO5 B2547745 3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879045-37-1

3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2547745
CAS RN: 879045-37-1
M. Wt: 383.444
InChI Key: LJULNTYFTKHBSY-UHFFFAOYSA-N
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Description

The compound "3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" appears to be a complex molecule that may be related to the indole and pyrazole families, as indicated by the presence of a methoxyphenyl group and a 2-oxopropyl moiety. This compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of similar compounds are discussed, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related indole and pyrazole compounds involves various strategies. For instance, an acid-catalyzed synthesis of 3-indolyl α,β-unsaturated carbonyl compounds is reported using methyl 3-methoxyacrylate and other substrates, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates regiospecific reactions that could be applicable . The synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide under acidic conditions in ethanol also provides a potential synthetic route .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was elucidated, which could give insights into the structural aspects of the target compound . Similarly, the crystal structures of 3-[1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl]-1-[4-(methyl/methoxy phenyl)]-2-phenyl-propane-1-one provide information on the indole ring system and interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involving indole and pyrazole derivatives are diverse. The synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles through the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines indicates the reactivity of these compounds towards nucleophilic substitution . The formation of hydrogen-bonded chains in compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone suggests the potential for intermolecular interactions in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. The solubility, melting points, and crystalline nature of compounds can be deduced from the synthesis and structural determination studies . The spectroscopic properties, such as NMR and IR spectra, provide information on the functional groups present and can be used to predict similar properties for the target compound .

Scientific Research Applications

Chemical Synthesis and Metabolic Studies

  • Asymmetric Synthesis and Metabolic Product Stereoselectivity : A study described the asymmetric synthesis of a related compound, focusing on benzylic hydroxylation metabolites of metoprolol. This research offers insights into the stereochemistry of metabolic products, contributing to understanding polymorphically controlled metabolic processes (Shetty & Nelson, 1988).

Environmental Impact Studies

  • Heterogeneous Reaction with NO3 Radicals : Research on coniferyl alcohol, a compound with structural similarities, examined its reaction with NO3 radicals. The study provides a foundation for understanding the environmental behavior of phenolic compounds at night, which could be relevant for assessing the environmental impact of related chemicals (Liu, Wen, & Wu, 2017).

Material Science Applications

  • Corrosion Inhibition : An investigation into Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces highlights the potential application of indole derivatives in protecting metals against corrosion. This study underscores the utility of such compounds in materials science (Vikneshvaran & Velmathi, 2017).

Pharmacological Research

  • Anticancer Activity : A phenolic compound isolated from the wood of Millettia leucantha demonstrated significant cytotoxicity against tumor cell lines, suggesting the potential of related compounds for developing new anticancer agents (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Analytical Chemistry Applications

  • Spectrophotometric Determination : The development of a flow-injection spectrophotometric method for determining propoxur, involving hydrolysis to a phenol derivative, illustrates the application of related compounds in analytical procedures (Khalaf, Sancenón, & Guardia, 1992).

properties

IUPAC Name

3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-15-5-10-20-19(13-15)22(26,14-16(2)24)21(25)23(20)11-4-12-28-18-8-6-17(27-3)7-9-18/h5-10,13,26H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJULNTYFTKHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one

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